molecular formula C14H14N2O2 B3052387 Benzyl 2-phenylhydrazinecarboxylate CAS No. 40887-05-6

Benzyl 2-phenylhydrazinecarboxylate

Cat. No.: B3052387
CAS No.: 40887-05-6
M. Wt: 242.27 g/mol
InChI Key: AOCSTDDQEMIYAG-UHFFFAOYSA-N
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Description

Benzyl 2-phenylhydrazinecarboxylate is a hydrazine derivative that serves as a versatile building block and key precursor in organic synthesis and materials science research. Its primary research value lies in its role as a starting material for the synthesis of azo compounds. Azo compounds, characterized by their -N=N- functional group, are widely used in materials science as dyes and pigments, and are investigated in medicinal chemistry for their biological activities . This compound can be transformed into valuable azo derivatives through efficient, modern methods such as visible-light-driven aerobic oxidative dehydrogenation . Furthermore, hydrazinecarboxylate derivatives akin to this compound are frequently employed in the synthesis of hydrazone-based ligands and complex molecules, which are of significant interest for their structural properties and potential applications in crystal engineering . As a reagent, it provides researchers with a functional handle for constructing nitrogen-nitrogen bonds and exploring new chemical spaces. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

benzyl N-anilinocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-15-13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCSTDDQEMIYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303214
Record name MLS002920660
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Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40887-05-6
Record name MLS002920660
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Record name MLS002920660
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Record name BENZYL 3-PHENYLCARBAZATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-phenylhydrazinecarboxylate can be synthesized through the reaction of phenylhydrazine with benzyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethyl acetate at low temperatures (0-5°C) to ensure the stability of the reactants and products . The reaction mixture is then stirred, and the product is isolated through standard workup procedures, including extraction and purification.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-phenylhydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazinecarboxylates.

Scientific Research Applications

Benzyl 2-phenylhydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-phenylhydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating its biological activity. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Key Observations :

  • Hydrazinecarboxylate vs. Hydrazinecarboxylic Acid: this compound differs from 2-hydrazinobenzoic acid hydrochloride by the presence of an ester group (vs. a free carboxylic acid), enhancing its lipophilicity and stability in organic solvents .
  • Substituent Effects : The phenyl group in this compound provides steric bulk compared to the methyl-substituted 2-Benzoyl-N′-(3-methylbenzoyl)benzohydrazide, which may influence reactivity in coupling reactions .
  • Functional Diversity : 1-Benzoyl-2-benzylhydrazine lacks the carboxylate group but retains dual aromatic substituents, favoring applications in agrochemicals over pharmaceuticals .

Comparative Data :

Compound Synthesis Method Characterization Techniques
This compound Benzyl chloroformate + phenylhydrazine NMR, MS
2-Benzoyl-N′-(3-methylbenzoyl)benzohydrazide Hydrazide + 3-methylbenzaldehyde FTIR, ¹H/¹³C-NMR, MS
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate Carbamate esterification of hydrazine HPLC, LC-MS

Insights :

  • Hydrazine derivatives require precise stoichiometry to avoid side reactions (e.g., over-acylation).
  • This compound’s ester group simplifies purification compared to free acids like 2-hydrazinobenzoic acid hydrochloride .

Biological Activity

Benzyl 2-phenylhydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic hydrazine derivative characterized by the presence of a benzyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

This structure allows for various chemical interactions that contribute to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Notably, it has shown efficacy against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics. Research indicates that derivatives of this compound can inhibit bacterial growth by disrupting cellular processes essential for survival .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and enhance the body’s natural defense mechanisms .

The biological mechanisms underlying the activity of this compound include:

  • Oxidative Stress Reduction : It reduces oxidative stress by neutralizing free radicals.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
  • Cell Membrane Disruption : It can compromise bacterial cell membranes, enhancing its antibacterial effects.

Synthesis and Yield Studies

A significant study demonstrated the synthesis of various alkyl 2-phenylhydrazinecarboxylates via visible-light-driven oxidative dehydrogenation. The yields for these reactions ranged from 71% to 97%, showcasing the compound's versatility in synthetic applications .

Reaction TypeYield (%)
Visible-light-driven synthesis71 - 97
Azo compound formation91 - 96

Toxicological Assessments

Toxicological assessments indicate that while this compound exhibits beneficial biological activities, careful evaluation of its toxicity profile is necessary. Studies suggest that similar compounds have varying degrees of toxicity based on their structural modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-phenylhydrazinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step process starting from benzoic acid derivatives. Key steps include acylation, bromination, and esterification. Optimization involves varying solvents (e.g., dichloromethane vs. THF), reaction times (e.g., 1–24 hours), and stoichiometric ratios (e.g., 1:1 to 1:3 for acyl chloride to hydrazine derivatives). For example, highlights the use of IR, HNMR, and HPLC to validate intermediates and final product purity, with reaction yields improved by adjusting solvent polarity and reflux conditions . Catalytic methods, such as using ammonium cerium phosphate, can enhance esterification efficiency under mild conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Safety measures include using PPE (gloves, lab coats, and goggles) and working in a fume hood. In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with soap and water, while eye exposure necessitates 15-minute rinsing with saline . Storage should be in sealed, dry containers away from oxidizers and heat sources to prevent decomposition .

Q. How is the structure and purity of this compound confirmed experimentally?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HNMR : Confirms proton environments (e.g., benzyl protons at δ 5.2–5.4 ppm).
  • GC-MS/HPLC : Quantifies purity (>95% by area normalization).
  • X-ray Crystallography (for derivatives): Resolves stereochemistry, as demonstrated in hydrazone derivatives .

Advanced Research Questions

Q. Can microwave-assisted synthesis improve the yield or selectivity of this compound?

  • Methodological Answer : Microwave irradiation reduces reaction times (from hours to minutes) and improves yields by enhancing thermal efficiency. For example, shows that microwave conditions in polar aprotic solvents (e.g., DMF) at 100–150°C achieve >90% conversion for analogous hydrazide derivatives. Reaction parameters such as power (300–600 W) and pulse duration must be calibrated to avoid decomposition .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (e.g., hydrazine nitrogen) or electrophilic (e.g., carbonyl carbon) attacks. indirectly supports this by applying data mining to optimize catalytic esterification, which aligns with computational predictions of transition-state energetics .

Q. What catalytic systems enable efficient derivatization of this compound into functionalized hydrazones or semicarbazones?

  • Methodological Answer : Acid or base catalysts (e.g., H₂SO₄, pyridine) facilitate condensation reactions with aldehydes/ketones to form hydrazones. For example, describes using n-hexylamine and PhCF₃ as solvents to synthesize semicarbazone derivatives with >99% yield. Transition-metal catalysts (e.g., Ce³⁺ in ) can also accelerate these reactions under mild conditions .

Notes

  • Avoid referencing commercial platforms (e.g., BenchChem in ) per user guidelines.
  • Advanced questions integrate methodologies from multiple evidence sources (e.g., catalytic synthesis and derivative functionalization ).
  • Contradictions in synthesis routes (e.g., starting materials) were not observed in the provided evidence.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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